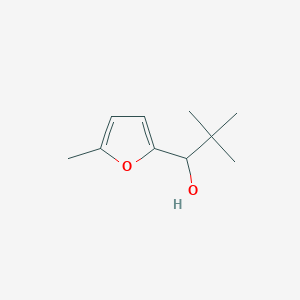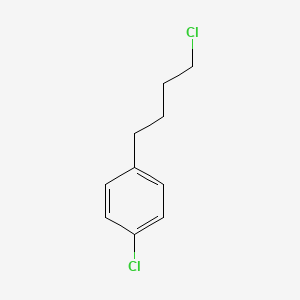![molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5](/img/structure/B2534474.png)
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound with the molecular formula C16H16FN3O2. It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives, such as 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol can be represented by the InChI string:InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21).
科学的研究の応用
Tissue Distribution and Metabolism Studies
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol and its derivatives have been explored for their potential in neuroimaging, specifically in positron emission tomography (PET) studies. The compound 4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF), which shares structural similarities with the specified chemical, has been studied for its in vivo behavior, demonstrating stable carbon‐fluorine bonds, the ability to cross the blood‐brain barrier, and specific binding to serotonin 5-HT1A receptors in the brain (Plenevaux et al., 2000). This research suggests a potential application of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in developing brain receptor imaging agents.
Synthesis and Docking Studies
Further research into the chemical structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol derivatives, such as the synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been conducted to evaluate their potential in medicinal chemistry. Docking studies for these compounds provide insights into their interaction with biological targets, potentially leading to the discovery of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Neuropharmacological Applications
The compound's structural characteristics also suggest potential neuropharmacological applications. Research into related compounds has explored their binding affinity to dopamine receptors, which could indicate the utility of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in the development of new treatments for neurological disorders. For instance, studies on compounds with arylpiperazine and pyrazolo[1,5-a]pyridine substructures have demonstrated their potential as high-affinity dopamine receptor partial agonists, suggesting possible applications in treating psychiatric disorders (Möller et al., 2017).
Antitumor Activity
Compounds bearing the piperazine moiety, similar to the 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol structure, have been synthesized and evaluated for their antitumor activity. The synthesis and pharmacological evaluation of these derivatives could lead to new therapeutic agents for cancer treatment. For example, novel bis-indole derivatives, featuring two indole systems separated by a heterocycle such as piperazine, have shown significant antitumor activity, underscoring the potential of structurally related compounds in oncology research (Andreani et al., 2008).
Safety And Hazards
特性
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLHNVEWLNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)
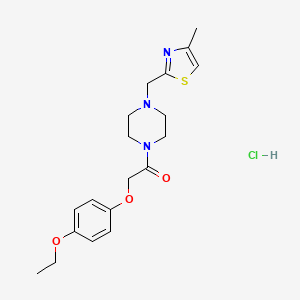
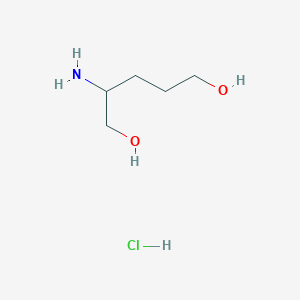
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
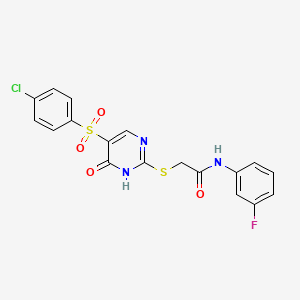
![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)
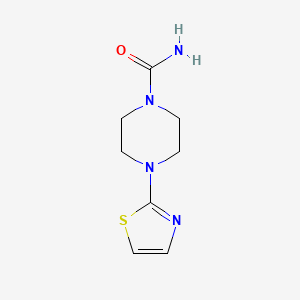
![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
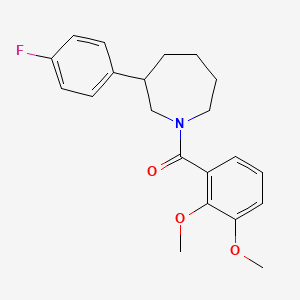
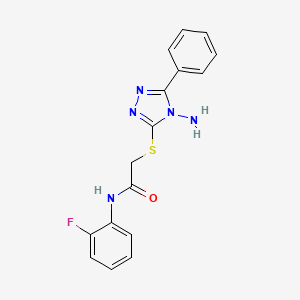
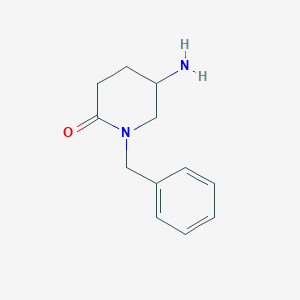
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)
